molecular formula C10H8FIN2 B2992208 1-(4-fluorobenzyl)-4-iodo-1H-pyrazole CAS No. 957503-67-2

1-(4-fluorobenzyl)-4-iodo-1H-pyrazole

Cat. No.: B2992208
CAS No.: 957503-67-2
M. Wt: 302.091
InChI Key: QVCHLEHVSKEGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of fluorine and iodine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Future Directions

The study of pyrazole derivatives is a vibrant field of research due to their diverse biological activities. This particular compound, with its fluorophenylmethyl group and iodine atom, could be of interest for further study .

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-4-iodo-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl bromide and 4-iodopyrazole.

    Reaction Conditions: The 4-fluorobenzyl bromide is reacted with 4-iodopyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-4-iodo-1H-pyrazole can be compared with other similar compounds such as:

    1-(4-Fluorobenzyl)-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

    1-(4-Iodobenzyl)-4-iodo-1H-pyrazole: Contains an additional iodine atom, which may enhance its reactivity in certain chemical reactions.

    1-(4-Fluorobenzyl)-4-chloro-1H-pyrazole: Contains a chlorine atom instead of iodine, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FIN2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCHLEHVSKEGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.